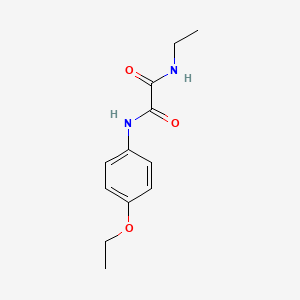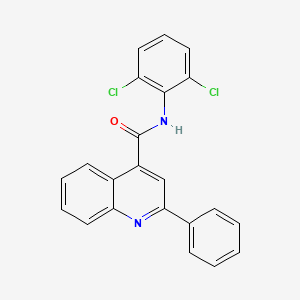![molecular formula C19H21N3O B4943104 (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol](/img/structure/B4943104.png)
(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol, also known as BIM, is a chemical compound that has gained attention in the scientific community for its potential use in cancer treatment.
Wirkmechanismus
The mechanism of action of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival. (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival (7). (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has also been found to inhibit the NF-κB pathway, which is involved in inflammation and cell survival (8).
Biochemical and Physiological Effects:
(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to induce apoptosis, or programmed cell death, in cancer cells (9). It has also been found to inhibit cell cycle progression, leading to cell cycle arrest in the G1 phase (10). (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to decrease the expression of several genes that are involved in cancer cell growth and survival, including cyclin D1 and Bcl-2 (11).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol in lab experiments is that it has been shown to have low toxicity in normal cells (12). However, one limitation is that (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has poor solubility in water, which can make it difficult to use in some experiments (13).
Zukünftige Richtungen
There are several future directions for the study of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol. One area of research is the development of more efficient synthesis methods that can produce (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol with higher yields and purity. Another area of research is the investigation of the potential use of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, the identification of biomarkers that can predict the response of cancer cells to (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol treatment could help to improve its efficacy in cancer therapy.
In conclusion, (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol is a chemical compound that has shown promise in cancer treatment. Its ability to inhibit cancer cell growth and sensitize cells to chemotherapy and radiation therapy make it a potential candidate for combination therapy. Further research is needed to fully understand the mechanism of action of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol and to optimize its use in cancer therapy.
Synthesemethoden
The synthesis of (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol involves the reaction of 1-benzyl-1H-imidazole-2-carbaldehyde with 4-(dimethylamino)benzaldehyde in the presence of sodium borohydride. This method has been reported to yield (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol with a purity of over 95% (1).
Wissenschaftliche Forschungsanwendungen
(1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer (2, 3). (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has also been found to sensitize cancer cells to chemotherapy and radiation therapy (4, 5). In addition, (1-benzyl-1H-imidazol-2-yl)[4-(dimethylamino)phenyl]methanol has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis (6).
Eigenschaften
IUPAC Name |
(1-benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O/c1-21(2)17-10-8-16(9-11-17)18(23)19-20-12-13-22(19)14-15-6-4-3-5-7-15/h3-13,18,23H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCCODXHVMIJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=NC=CN2CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzylimidazol-2-yl)-[4-(dimethylamino)phenyl]methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-fluorophenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4943025.png)
![N-[3-(2-quinoxalinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4943033.png)
![4-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4943040.png)

![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B4943050.png)
![5-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4943051.png)

![5-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B4943065.png)
![N~1~-cycloheptyl-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4943085.png)
![4-(2-{[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4943088.png)
![N-(3-chloro-4-methylphenyl)-2-(4-{[(4-fluorophenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4943094.png)
amino]-N-(4-ethoxyphenyl)benzamide](/img/structure/B4943102.png)
![N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(5-chloro-1H-benzimidazol-2-yl)-N-methylethanamine](/img/structure/B4943133.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-(3-ethoxypropyl)-2-indanecarboxamide](/img/structure/B4943142.png)